3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds with key amino acids in the active site of CDK2 . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the cells from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This halts DNA replication and cell division, leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is a significant decrease in the proliferation of cancer cells . It achieves this by halting the cell cycle, preventing DNA replication, and thus cell division . This leads to apoptosis, or programmed cell death, within the cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and ultimately influencing cell cycle progression . Additionally, it has been shown to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 or G2 phase, depending on the cellular context . Additionally, the compound can interact with DNA, potentially causing DNA damage and triggering apoptosis . Changes in gene expression are mediated through the modulation of transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments . The effects on cellular function may vary over time, with prolonged exposure potentially leading to adaptive responses or resistance mechanisms in cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism may also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it can interact with DNA and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can exert additional effects on cellular function .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave irradiation at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
- 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific substituents that confer distinct photophysical and biological activities.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKMBNOPALOQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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